molecular formula C25H27N7O B2467452 N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine CAS No. 946349-21-9

N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine

Cat. No.: B2467452
CAS No.: 946349-21-9
M. Wt: 441.539
InChI Key: NJXZRTPCOBHXSS-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine is a synthetic small molecule investigated for its potent and selective kinase inhibitory activity. It functions primarily as an ATP-competitive inhibitor, with significant research focus on its interaction with the mammalian target of rapamycin (mTOR) kinase pathway. mTOR is a central regulator of cell growth, proliferation, and survival , and its dysregulation is a hallmark of various diseases, including cancer and metabolic disorders. This compound's core research value lies in its utility as a chemical probe to dissect the complex signaling networks downstream of mTOR and PI3K, helping to elucidate the specific roles of these pathways in physiological and pathological states. Studies utilizing this inhibitor contribute to the understanding of mTORC1 and mTORC2 complex signaling, autophagy, and cellular metabolism. By selectively targeting this key nodal point in cellular signaling , researchers can explore novel therapeutic strategies and identify potential biomarkers for disease. Its application is strictly confined to basic research and preclinical investigations.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O/c1-17-8-9-19(18(2)16-17)28-24-22-23(27-11-10-26-22)29-25(30-24)32-14-12-31(13-15-32)20-6-4-5-7-21(20)33-3/h4-11,16H,12-15H2,1-3H3,(H,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXZRTPCOBHXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including its molecular characteristics, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C25H27N7O
  • Molecular Weight : 441.54 g/mol
  • LogP : 3.8075
  • Hydrogen Bond Acceptors : 7
  • Hydrogen Bond Donors : 1
PropertyValue
Molecular FormulaC25H27N7O
Molecular Weight441.54 g/mol
LogP3.8075
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Research indicates that compounds with similar structural motifs often exhibit properties such as:

  • Inhibition of Kinases : Many pteridin derivatives are known to inhibit specific kinases, which play crucial roles in cell proliferation and apoptosis.
  • Anticancer Properties : The compound has shown potential as an apoptosis inducer in various cancer models, particularly those involving breast cancer cells and xenograft models .
  • Blood-Brain Barrier Penetration : Its chemical structure suggests favorable properties for crossing the blood-brain barrier, making it a candidate for neurological applications.

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study examining the structure-activity relationship (SAR) of similar compounds found that derivatives with piperazine moieties effectively induced apoptosis in cancer cell lines with EC50 values as low as 2 nM .
    • In vivo studies demonstrated significant efficacy in mouse models bearing human breast cancer xenografts, indicating its potential for further development as an anticancer agent.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics, which are critical for therapeutic efficacy.
  • Toxicology and Safety Profile :
    • Toxicological assessments have indicated that related compounds exhibit acceptable safety profiles at therapeutic doses, although further studies are required to establish the safety of this specific compound in clinical settings .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Core Structure Piperazine Substituent Molecular Weight (g/mol) Key Target Binding Affinity (Ki)
Target Compound Pteridin-4-amine 2-Methoxyphenyl 505.62 5-HT1A 2.1 nM
Compound A Pteridin-4-amine Phenyl 411.51 5-HT1A 48 nM
Compound B Butan-1-amine 2-Methoxyphenyl 261.36 5-HT1A 12 nM
Compound C Tricyclic adamantane 2-Methoxyphenyl 434.62 5-HT1A 0.8 nM
Compound D Pyridine 2-Methoxyphenyl 330.43 5-HT1A (PET) N/A (Imaging agent)
Compound E Schiff base 2-Methoxyphenyl 387.82 GSK-3β IC₅₀ = 45 nM
Compound F Benzothiazole 2-Methoxyphenyl 414.61 Dopamine D2/D3 6.3 nM

Key Findings

Role of 2-Methoxyphenyl Group : Enhances 5-HT1A affinity via hydrogen bonding with Ser159 and hydrophobic interactions .

Pteridine Core Advantage : Offers superior metabolic stability over tricyclic or pyridine cores due to reduced CYP450 oxidation .

Selectivity Trends : Piperazine substituents like naphthylmethyl () or biphenyl () increase off-target binding, whereas 2-methoxyphenyl balances specificity .

Q & A

Q. What are the established synthetic routes for this compound, and what critical parameters affect yield and purity?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the functionalization of a pteridine core and subsequent coupling with piperazine and aromatic moieties. Key steps include:

  • Pteridine Core Preparation : Base-catalyzed cyclization of pyrimidine derivatives under reflux conditions .
  • Piperazine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the 4-(2-methoxyphenyl)piperazine group .
  • Final Amination : Introduction of the N-(2,4-dimethylphenyl) group via palladium-catalyzed cross-coupling .

Q. Critical Parameters :

  • Reaction Temperature : Excess heat can lead to decomposition of the pteridine core.
  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency .
  • Purification : Column chromatography or recrystallization ensures >95% purity, verified via HPLC and NMR .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic methoxy groups at δ 3.8–4.0 ppm) and confirms piperazine ring integrity .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pteridine core .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 336.43) .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the pteridine-piperazine linkage (e.g., orthorhombic crystal system, Pna2₁ space group) .

Q. What are the primary biological targets of this compound, and how does its structure influence receptor binding?

Methodological Answer:

  • Primary Targets : Serotonin receptors (e.g., 5-HT₁A/2A), inferred from structural analogs with piperazine-methoxyphenyl motifs .
  • Structure-Activity Relationship (SAR) :
    • Piperazine Moieties : Facilitate hydrogen bonding with receptor residues (e.g., Asp116 in 5-HT₁A) .
    • Methoxyphenyl Group : Enhances lipophilicity and membrane permeability .
    • Pteridine Core : Contributes to π-π stacking with aromatic receptor pockets .

Advanced Research Questions

Q. How can synthesis be optimized for scalability in preclinical studies?

Methodological Answer:

  • Design of Experiments (DoE) : Screen parameters (e.g., solvent polarity, catalyst loading) to maximize yield .
  • Continuous Flow Chemistry : Reduces reaction time and improves reproducibility for piperazine coupling steps .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

Q. Example Optimization Table :

StepTraditional MethodOptimized MethodYield Improvement
Piperazine CouplingDMF, 12h, 80°CCPME, 6h, 70°C75% → 88%
Final AminationPd(OAc)₂, 24hPdCl₂(dppf), 12h60% → 82%

Q. How should researchers address contradictory efficacy data in different in vitro models?

Methodological Answer:

  • Assay Validation :
    • Cell Line Variability : Compare results across multiple lines (e.g., HEK-293 vs. CHO-K1) to rule out model-specific artifacts .
    • Purity Reassessment : Confirm compound integrity via LC-MS to exclude degradation products .
  • Mechanistic Profiling :
    • Use radioligand binding assays (e.g., ³H-8-OH-DPAT for 5-HT₁A) to quantify receptor affinity discrepancies .
    • Evaluate off-target effects via kinase panels or GPCR screening .

Q. What computational methods predict binding affinity and selectivity for serotonin receptors?

Methodological Answer:

  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Suite to model interactions with 5-HT₁A (PDB: 7E2Z) .
    • Key Interactions : Piperazine nitrogen forms salt bridges with Asp116; methoxyphenyl engages in hydrophobic contacts .
  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-receptor complexes (50–100 ns) to assess binding stability .
  • Free Energy Perturbation (FEP) : Predict ΔG changes for structural modifications (e.g., replacing methoxy with ethoxy groups) .

Q. How can researchers resolve conflicting data on metabolic stability in preclinical models?

Methodological Answer:

  • In Vitro/In Vivo Correlation (IVIVC) :
    • Microsomal Assays : Compare human vs. rodent liver microsomes to identify species-specific CYP450 metabolism .
    • Stable Isotope Tracing : Use ¹³C-labeled compound to track metabolites via LC-MS/MS .
  • Structural Modifications :
    • Introduce deuterium at labile positions (e.g., benzylic hydrogens) to reduce first-pass metabolism .

Q. What strategies enhance the compound’s blood-brain barrier (BBB) penetration for CNS studies?

Methodological Answer:

  • Lipophilicity Optimization :
    • Adjust logP via substituents (e.g., fluoro groups to balance hydrophobicity) .
  • Prodrug Design :
    • Mask polar groups (e.g., amine) with ester prodrugs, cleaved by brain esterases .
  • In Silico BBB Models :
    • Use tools like BBB Predictor or SwissADME to prioritize analogs with predicted CNS+ profiles .

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